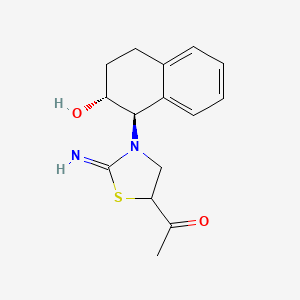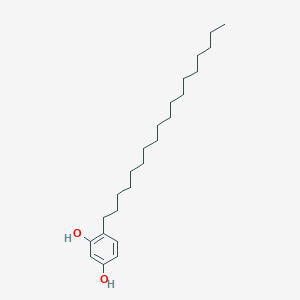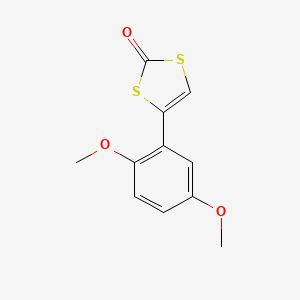
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 1,3-dithiol-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the 2,5-dimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
Uniqueness
4-(2,5-Dimethoxyphenyl)-1,3-dithiol-2-one is unique due to its dithiol-2-one moiety, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
属性
CAS 编号 |
42573-97-7 |
|---|---|
分子式 |
C11H10O3S2 |
分子量 |
254.3 g/mol |
IUPAC 名称 |
4-(2,5-dimethoxyphenyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C11H10O3S2/c1-13-7-3-4-9(14-2)8(5-7)10-6-15-11(12)16-10/h3-6H,1-2H3 |
InChI 键 |
YQJCAFRPRMNQQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


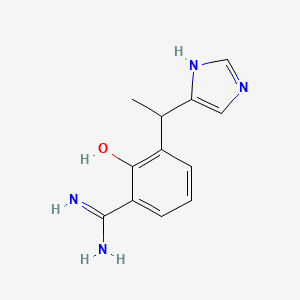
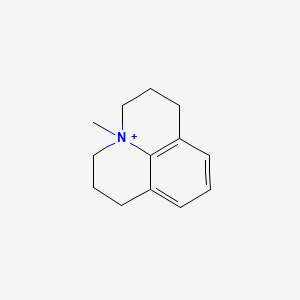
![sodium;cobalt(3+);4-[4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-(4-sulfamoylphenyl)pyrazol-3-olate](/img/structure/B12794779.png)
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
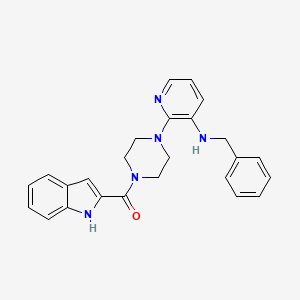
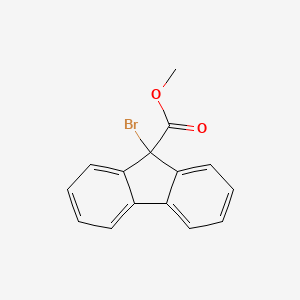
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)




